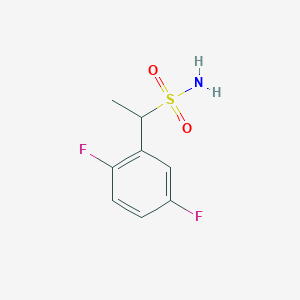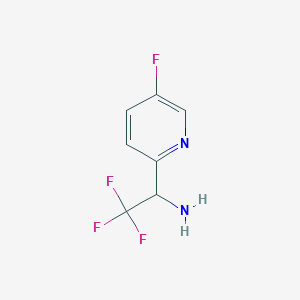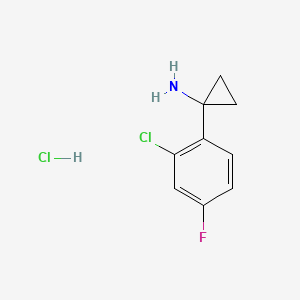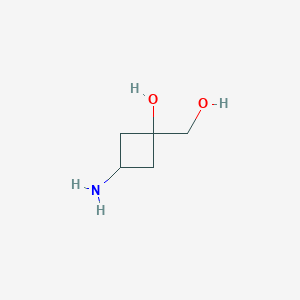
1,1,3,3-Tetrafluoropropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetrafluoropropan-2-amine is an organic compound characterized by the presence of four fluorine atoms attached to a three-carbon chain with an amine group at the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-tetrafluoropropan-2-amine typically involves the fluorination of appropriate precursors. One common method is the reaction of 1,3-dichloropropane with hydrogen fluoride in the presence of a catalyst to produce 1,1,3,3-tetrafluoropropane, which is then aminated using ammonia or an amine source under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of the reagents involved.
Análisis De Reacciones Químicas
Types of Reactions
1,1,3,3-Tetrafluoropropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can yield fluorinated alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Fluorinated alcohols or hydrocarbons.
Substitution: Various substituted fluorinated compounds.
Aplicaciones Científicas De Investigación
1,1,3,3-Tetrafluoropropan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential use in drug development due to its unique fluorinated structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1,3,3-tetrafluoropropan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can influence its binding affinity and specificity, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3-Tetrafluoropropan-2-amine: A closely related compound with similar fluorination but different positional isomerism.
1,1,2,2-Tetrafluoropropan-2-amine: Another isomer with fluorine atoms in different positions.
1,1,3,3-Tetrafluoropropane: Lacks the amine group but shares the fluorinated carbon backbone.
Uniqueness
1,1,3,3-Tetrafluoropropan-2-amine is unique due to its specific arrangement of fluorine atoms and the presence of an amine group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C3H5F4N |
|---|---|
Peso molecular |
131.07 g/mol |
Nombre IUPAC |
1,1,3,3-tetrafluoropropan-2-amine |
InChI |
InChI=1S/C3H5F4N/c4-2(5)1(8)3(6)7/h1-3H,8H2 |
Clave InChI |
HZTOHTBRTKMNLG-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)F)(C(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1-oxaspiro[2.5]octane](/img/structure/B13529293.png)







![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine](/img/structure/B13529340.png)
![2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI)](/img/structure/B13529344.png)


![tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate](/img/structure/B13529358.png)

